molecular formula C7H8BrNS B3056539 Benzenethiol, 2-amino-5-bromo-3-methyl- CAS No. 72168-01-5

Benzenethiol, 2-amino-5-bromo-3-methyl-

Cat. No.: B3056539
CAS No.: 72168-01-5
M. Wt: 218.12 g/mol
InChI Key: ZXDVWOUYKJNWHD-UHFFFAOYSA-N
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Description

Substituted benzenethiols are critical in materials science, catalysis, and pharmaceuticals due to their electronic and steric effects, which modulate reactivity and interactions with metal surfaces .

Key features of this compound:

  • Electron-withdrawing bromine: Enhances thiol acidity and influences redox behavior.
  • Methyl group: Provides steric bulk and electron-donating effects.

Properties

CAS No.

72168-01-5

Molecular Formula

C7H8BrNS

Molecular Weight

218.12 g/mol

IUPAC Name

2-amino-5-bromo-3-methylbenzenethiol

InChI

InChI=1S/C7H8BrNS/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,9H2,1H3

InChI Key

ZXDVWOUYKJNWHD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)S)Br

Canonical SMILES

CC1=CC(=CC(=C1N)S)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

A comparison of substituent effects on benzenethiol derivatives is summarized in Table 1.

Compound Substituents Molecular Formula Key Electronic Effects Refractive Index (n)
Benzenethiol (parent) None C₆H₅SH Baseline acidity (pKa ~6.5) 1.588
2-Amino-5-bromo-3-methyl- -NH₂ (2), -Br (5), -CH₃ (3) C₇H₈BrNS -Br (EWG↑), -NH₂ (EDG↑), -CH₃ (EDG↑) Not reported
3-Methoxy-5-methyl- -OCH₃ (3), -CH₃ (5) C₈H₁₀OS -OCH₃ (EDG↑), -CH₃ (EDG↑) Not reported
2-Amino-4-chloro- -NH₂ (2), -Cl (4) C₆H₆ClNS -Cl (EWG↑), -NH₂ (EDG↑) Not reported

Notes:

  • EWG : Electron-withdrawing group; EDG : Electron-donating group.
  • Bromine and chlorine increase thiol acidity compared to methyl or methoxy groups .
  • Amino groups enhance nucleophilicity but may reduce stability due to oxidation susceptibility .

Key Findings :

  • Benzenethiol’s toxicity is driven by its volatility and sulfhydryl reactivity, causing respiratory and dermal irritation .

Insights :

  • The amino and bromine groups in 2-amino-5-bromo-3-methyl- make it suitable for targeted drug delivery and asymmetric catalysis .
  • Methoxy and methyl groups in 3-methoxy-5-methyl- improve stability in fragrance formulations .

Adsorption and Self-Assembled Monolayer (SAM) Formation

Benzenethiol derivatives exhibit varying SAM organization on Au(111) surfaces:

Compound SAM Ordering on Au(111) Key Factors
Benzenethiol Conflicting reports: disordered vs. (√3×√3) Small size limits packing efficiency
2-Amino-5-bromo-3-methyl- Likely disordered Steric bulk from -CH₃ and -Br disrupts packing
Oligo(phenylethynyl) derivatives Ordered herringbone Extended π-systems enhance intermolecular interactions

Mechanistic Notes:

  • Amino groups could promote hydrogen bonding, but bromine’s steric effects may dominate, reducing SAM order .
  • Methyl groups in 3-methoxy-5-methyl- may enhance hydrophobicity, improving monolayer stability .

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